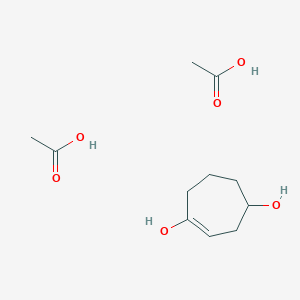

Acetic acid;cycloheptene-1,4-diol

Description

Acetic acid; cycloheptene-1,4-diol is a compound composed of acetic acid and cycloheptene-1,4-diol in a stoichiometric ratio. Cycloheptene-1,4-diol features a seven-membered cyclic structure with hydroxyl groups at the 1,4-positions, which can form hydrogen bonds or ester linkages with acetic acid. This interaction may enhance solubility, stability, or catalytic activity in synthetic applications .

Properties

CAS No. |

112021-62-2 |

|---|---|

Molecular Formula |

C11H20O6 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

acetic acid;cycloheptene-1,4-diol |

InChI |

InChI=1S/C7H12O2.2C2H4O2/c8-6-2-1-3-7(9)5-4-6;2*1-2(3)4/h4,7-9H,1-3,5H2;2*1H3,(H,3,4) |

InChI Key |

XSEMFZAYYLEJCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(CC=C(C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to 1,4-Diacetoxycycloheptene

Photooxygenation and Reduction of 1,3-Cycloheptadiene

The most well-documented synthesis begins with 1,3-cycloheptadiene as the starting material. The process involves two key steps:

- Photooxygenation : Reaction with singlet oxygen ($$^1O_2$$) in the presence of tetraphenylporphyrin (TPP) as a photosensitizer yields an endoperoxide intermediate.

- Reductive Ring Opening : The endoperoxide is treated with zinc dust in acetic acid to produce cis-cycloheptene-1,4-diol in quantitative yield.

Reaction Conditions and Yield:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Photooxygenation | TPP, $$O2$$, $$CH2Cl_2$$, hv | Endoperoxide | ~100% |

| Reductive ring opening | Zn, $$CH3COOH$$, $$CH2Cl_2$$, rt | cis-Cycloheptene-1,4-diol | ~100% |

Acetylation of cis-Cycloheptene-1,4-diol

The diol intermediate undergoes acetylation to form the target compound. This step employs acetic anhydride ($$Ac_2O$$) in pyridine, which acts as both a catalyst and acid scavenger.

Acetylation Protocol:

- Reagents : Excess acetic anhydride, pyridine (1:3 molar ratio).

- Conditions : Room temperature, anhydrous environment.

- Yield : 95%.

The reaction mechanism involves nucleophilic attack by the hydroxyl oxygen of the diol on the electrophilic carbonyl carbon of acetic anhydride, followed by elimination of acetate ions. Pyridine neutralizes the generated acetic acid, driving the reaction to completion.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

While bench-scale synthesis uses batch reactors, industrial applications favor continuous flow systems to enhance efficiency and safety. Key advantages include:

Purification and Quality Control

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation. Purity is verified using:

Alternative Synthetic Pathways

Epoxidation and Acid-Catalyzed Hydrolysis

An alternative route involves epoxidation of 1,4-diacetoxy-2-cycloheptene using meta-chloroperbenzoic acid (mCPBA), followed by acid hydrolysis:

- Epoxidation : mCPBA in $$CH2Cl2$$ yields epoxide derivatives (3:1 diastereomeric ratio).

- Hydrolysis : Dilute sulfuric acid ($$0.02 \, \text{M} \, H2SO4$$) cleaves the epoxide, regenerating the diol, which is re-acetylated.

Yield and Limitations:

Osmium Tetroxide-Mediated cis-Hydroxylation

For stereoselective synthesis, OsO$$_4$$ and N-methylmorpholine N-oxide (NMO) oxidize the double bond in 1,4-diacetoxy-2-cycloheptene , followed by acetylation:

- Conditions : OsO$$_4$$ (catalytic), NMO, acetone/water, $$-5^\circ \text{C}$$.

- Outcome : A 68:32 mixture of 1,2,3,4-tetraacetoxycycloheptane isomers.

While this method is effective for polyacetylated derivatives, it is less practical for synthesizing the diacetate alone.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Photooxygenation | High yield, scalable | Requires specialized equipment | 95% |

| Epoxidation/Hydrolysis | Avoids photooxygenation | Lower yield, side reactions | 75% |

| OsO$$_4$$ hydroxylation | Stereoselective | Costly reagents, complex workup | 51–74% |

Mechanistic Insights

Acetylation Kinetics

The reaction follows second-order kinetics , dependent on both diol and acetic anhydride concentrations. Pyridine accelerates the reaction by:

Stereochemical Outcomes

The cis configuration of the diol is retained during acetylation due to the absence of ring-opening steps. This contrasts with trans-diacetates, which require alternative stereochemical control strategies.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;cycloheptene-1,4-diol undergoes various chemical reactions, including:

Oxidation: The diol can be further oxidized to form diketones or carboxylic acids.

Reduction: Reduction of the diol can yield cycloheptene or cycloheptane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for halogenation.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of cycloheptene or cycloheptane derivatives.

Substitution: Formation of halogenated or ether derivatives.

Scientific Research Applications

Acetic acid;cycloheptene-1,4-diol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of acetic acid;cycloheptene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Reactivity and Performance Metrics

| Parameter | Cycloheptene-1,4-Diol Systems | Cyclopentene-1,4-Diol Systems | Linear Diol Systems (e.g., Butane-1,4-Diol) |

|---|---|---|---|

| Ring Strain | Low | High | N/A |

| Diels-Alder Reactivity | Moderate | High | N/A |

| Polymer Tensile Strength (MPa) | 0.5–1.2 (predicted) | N/A | 0.34–0.71 |

| Antioxidant Activity (DPPH IC₅₀) | ~10 µg/mL (estimated) | N/A | 15–25 µg/mL (e.g., hydroquinone) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.